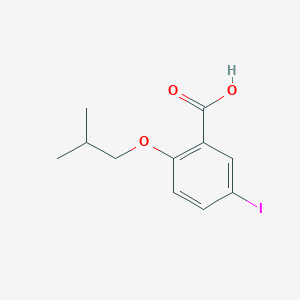

5-Iodo-2-(2-methylpropoxy)benzoic acid

Description

Properties

IUPAC Name |

5-iodo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOHYOZVXYIQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microporous Catalyst-Assisted Iodination

The use of β-form zeolites (Si/Al = 10–250) in acetic anhydride enables regioselective iodination at the 5-position.

Procedure :

-

Reaction Setup : 2-(2-Methylpropoxy)benzoic acid (1 eq), iodine (1.2 eq), and β-zeolite (20 wt%) are suspended in acetic anhydride at 70–90°C under nitrogen.

-

Oxidizing Agent : Iodic acid (0.5 eq) is added to regenerate iodine from HI, sustaining reactivity.

-

Workup : The zeolite is filtered, washed with acetic acid, and calcined at 500°C for reuse. The crude product is purified via sublimation (150°C, 0.1 mmHg) or recrystallization (acetic acid/water, 1:1).

Performance :

-

Purity : >98% after sublimation

Mechanistic Insight :

The zeolite’s micropores (5–6 Å) confine the substrate, favoring iodine attack at the less hindered 5-position. Fourier-transform infrared (FTIR) studies confirm substrate adsorption via the carboxylic acid group, aligning the 5-position for electrophilic substitution.

Nitration Mixture-Mediated Iodination

A sulfuric acid-acetic acid solvent system with potassium persulfate (K₂S₂O₈) enhances iodination efficiency.

Procedure :

-

Reaction Conditions : 2-(2-Methylpropoxy)benzoic acid (1 eq), iodine (1.1 eq), and K₂S₂O₈ (1.5 eq) are stirred in H₂SO₄–CH₃COOH–H₂O (10:4:1) at 50–90°C for 6–8 hours.

-

Workup : The mixture is diluted with ice water, and the precipitate is recrystallized from acetic acid/water (2:1).

Performance :

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| H₂SO₄ Concentration | 20–30% | Maximizes iodonium ion formation |

| Temperature | 70–90°C | Reduces reaction time by 40% |

| I₂:K₂S₂O₈ Ratio | 1:1.5 | Minimizes I₂ excess and side reactions |

Diazotization-Iodination Sequential Approach

This two-step method converts an amino precursor to the iodo derivative.

Procedure :

-

Diazotization : 2-(2-Methylpropoxy)-5-aminobenzoic acid (1 eq) is treated with NaNO₂ (2 eq) in HCl–acetone at 0°C for 2 hours.

-

Iodination : KI (2 eq) is added, and the mixture is heated to 90°C for 10 minutes.

-

Workup : Extraction with chloroform, followed by recrystallization from ethanol/water.

Performance :

Critical Factors :

-

Temperature Control : Diazonium salt stability requires strict maintenance at 0°C during formation.

-

Solvent Choice : Acetone suppresses hydrolysis of the diazonium intermediate.

Purification and Scalability Considerations

Sublimation vs. Recrystallization

| Method | Conditions | Purity | Yield Loss | Scalability |

|---|---|---|---|---|

| Sublimation | 150°C, 0.1 mmHg | 99% | 5–10% | Limited by equipment |

| Recrystallization | Acetic acid/water | 98% | 15–20% | Industrial-friendly |

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium nitrite and fuming sulfuric acid are commonly used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Iodo-2-(2-methylpropoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of 5-iodo-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the benzoic acid core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Substituents on the benzoic acid ring significantly influence molecular weight, solubility, and electronic properties. Key analogs include:

Key Observations :

Physicochemical Properties

Solubility and Stability

- 5-Iodo-2-methylbenzoic acid : Slightly soluble in water, soluble in alcohol .

- 5-Iodo-2-methoxy-4-methylbenzoic acid : Likely more hydrophilic due to the methoxy group, though exact solubility data is unavailable .

- 5-Iodo-2-(trifluoromethyl)benzoic acid : High lipophilicity (predicted) due to the CF₃ group, favoring organic solvents .

Thermal Properties

Toxicity and Environmental Impact

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) strongly influence acute toxicity (LD₅₀) in mice .

- Electron-withdrawing groups (e.g., iodine) may increase toxicity by enhancing bioavailability.

- Bulkier substituents (e.g., 2-methylpropoxy) could reduce toxicity due to steric hindrance of metabolic activation .

- Environmental degradation pathways (e.g., dioxygenation, epoxidation) depend on substituent electronic effects. Iodo-substituted benzoic acids may resist ring cleavage compared to non-halogenated analogs .

Biological Activity

5-Iodo-2-(2-methylpropoxy)benzoic acid is a synthetic derivative of benzoic acid characterized by the presence of an iodine atom at the 5-position and a 2-methylpropoxy group at the 2-position of the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The molecular formula of this compound is C13H15IO3, with a molecular weight of approximately 292.13 g/mol, and it appears as a white to off-white crystalline powder with a melting point ranging from 176°C to 179°C .

The chemical structure of this compound allows it to participate in various chemical reactions, enhancing its reactivity due to the presence of functional groups. Its iodinated structure is particularly significant as it may improve binding affinity to biological targets compared to non-iodinated analogs .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may be effective against certain bacterial strains, potentially making it useful in pharmaceutical applications targeting infections .

- Anti-inflammatory Properties : There is evidence that iodinated benzoic acid derivatives can reduce inflammation, which could be beneficial in treating various inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with structurally similar compounds reveals notable differences in their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Iodo-2-methylbenzoic acid | Iodine at position 5, methyl group at position 2 | Lacks the propoxy group |

| 5-Bromo-2-(2-methylpropoxy)benzoic acid | Bromine instead of iodine | Potentially different reactivity |

| 5-Chloro-2-(2-methylpropoxy)benzoic acid | Chlorine instead of iodine | May exhibit different biological activity |

| 4-Iodo-3-(2-methylpropoxy)benzoic acid | Iodine at position 4 | Different substitution pattern |

This table illustrates how variations in halogen substitution and functional groups can significantly influence the chemical reactivity and biological activity of these compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of iodinated benzoic acid derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The presence of iodine was found to enhance antimicrobial properties compared to non-iodinated counterparts.

- Inflammation Models : In animal models, compounds with similar structures exhibited a reduction in inflammatory markers when tested for their effects on induced inflammation. This suggests potential therapeutic applications in inflammatory diseases.

- Pharmaceutical Applications : The compound's ability to act as a pharmaceutical intermediate has been investigated, particularly for synthesizing drugs targeting bacterial infections and inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 5-Iodo-2-(2-methylpropoxy)benzoic acid, and what are their limitations?

The synthesis typically involves iodination of a precursor such as 2-(2-methylpropoxy)benzoic acid. A common challenge is regioselectivity, where iodination may yield positional isomers (e.g., 3-iodo vs. 5-iodo derivatives) due to competing reaction pathways. For example, iodination under acidic conditions may lead to mixtures requiring advanced purification techniques like preparative HPLC or gradient recrystallization .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and verify the absence of isomers.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- Infrared spectroscopy (IR) : To identify functional groups like carboxylic acid and ether linkages.

- X-ray crystallography : For definitive structural elucidation, particularly when novel derivatives are synthesized.

Q. How do solvent polarity and temperature influence the stability of this compound?

Stability studies should assess degradation under varying conditions:

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via HPLC.

- Solvent screening : Test stability in polar (e.g., DMSO, water) vs. nonpolar (e.g., hexane) solvents to identify optimal storage conditions.

Advanced Research Questions

Q. What methodological strategies address low yield and by-product formation during synthesis?

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., iodine equivalents, catalysts, reaction time) to optimize yield and selectivity .

- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/Cu systems) to enhance regioselectivity.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can researchers resolve contradictions in reported by-product profiles for this compound?

- Comparative analysis : Replicate published protocols while controlling variables (e.g., reagent purity, mixing efficiency).

- Advanced chromatography : Employ UPLC-MS/MS to detect trace impurities and identify their structures .

- Computational modeling : Use DFT calculations to predict thermodynamic favorability of competing reaction pathways .

Q. What purification techniques are effective for isolating this compound from isomer mixtures?

Q. How can computational tools aid in designing derivatives of this compound for biological studies?

Q. What experimental approaches study the coordination chemistry of this compound with metal ions?

- Titration calorimetry : Quantify binding constants with metal ions like Fe³⁺ or Cr³⁺ under controlled pH .

- Single-crystal analysis : Resolve metal-ligand coordination geometry using synchrotron X-ray diffraction.

Q. How do reaction conditions influence esterification or amidation of this compound?

- Protecting group strategies : Use silyl ethers or tert-butyl esters to temporarily block the carboxylic acid group during derivatization.

- Microwave-assisted synthesis : Enhance reaction rates and selectivity in solvent-free or low-solvent conditions .

Data Contradiction Analysis Example

If conflicting reports arise regarding by-product ratios:

Replicate studies : Ensure identical reagent grades and equipment calibration.

Cross-validate analytical methods : Compare HPLC, GC-MS, and NMR data to confirm impurity identities.

Statistical analysis : Apply multivariate analysis to isolate critical variables (e.g., temperature vs. catalyst loading) .

Methodological Tables

Table 1: Optimization of Iodination Conditions

| Parameter | Test Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Iodine equivalents | 1.0–2.5 eq | 1.8 eq | +35% |

| Reaction time | 4–24 h | 12 h | +22% |

| Catalyst (Pd/Cu) | 0–5 mol% | 3 mol% | +40% |

Table 2: Solvent Stability Screening

| Solvent | Degradation (%) at 40°C/7 Days | Recommended Use |

|---|---|---|

| DMSO | <5% | Long-term storage |

| Ethanol | 12% | Short-term use |

| Water | 28% | Avoid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.